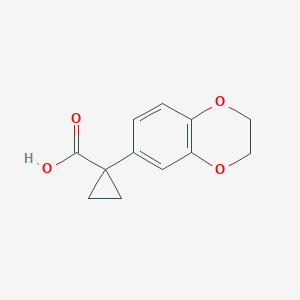

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11(14)12(3-4-12)8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXPITFURMQHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OCCO3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176211 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936727-94-5 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkaline-Mediated Cyclization

A patent by CN105801556A outlines the synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid via condensation of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions. While this method targets a related compound, its principles are adaptable:

Reaction Conditions :

Mechanistic Insights :

The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the dibromoethane, forming the benzodioxin ring. The aldehyde group at the 6-position is retained for downstream functionalization.

Carboxylic Acid Functionalization

The ester or nitrile intermediates are hydrolyzed to the carboxylic acid under acidic or basic conditions.

Alkaline Hydrolysis

A method analogous to CN105801556A employs potassium permanganate (KMnO₄) for oxidation:

Oxidation of Aldehyde :

Hydrolysis of Ester :

Alternative Synthetic Routes

Gallic Acid-Based Synthesis

Comparative Analysis of Methods

Mechanistic Considerations

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases, which play roles in various physiological processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The (1R,2R)-stereoisomer of the compound (CAS: 2307751-73-9) shares the same molecular formula (C₁₂H₁₂O₄ ) and weight (220.22 g/mol ) but differs in spatial arrangement. Stereochemistry significantly impacts bioactivity; for example, enantiomers may exhibit divergent binding affinities to biological targets .

| Property | Target Compound | (1R,2R)-Stereoisomer |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄ | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 | 220.22 |

| CAS Number | 936727-94-5 | 2307751-73-9 |

| Key Feature | Racemic mixture | Defined stereochemistry |

Cyclopropane Derivatives with Substituent Variations

a. 2,2-Difluoro-1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

- Molecular Formula : C₁₃H₁₂F₂O₅.

- Molecular Weight : 286.23 g/mol.

- Key Modifications: Fluorine atoms at the cyclopropane ring and a methoxy group on the benzodioxin.

b. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid

- Molecular Formula: C₁₃H₁₃NO₅.

- Molecular Weight : 263.25 g/mol.

- Key Feature : Replacement of cyclopropane with a pyrrolidone ring. The lactam group introduces hydrogen-bonding capacity, which may influence solubility and target engagement .

| Property | Target Compound | Difluoro Derivative | Pyrrolidine Derivative |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄ | C₁₃H₁₂F₂O₅ | C₁₃H₁₃NO₅ |

| Molecular Weight | 220.22 | 286.23 | 263.25 |

| Functional Groups | Carboxylic acid | Carboxylic acid, F, OCH₃ | Carboxylic acid, lactam |

Benzodioxin-Containing Analogues with Alternate Functional Groups

a. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂.

- Key Feature : Amine group replaces the carboxylic acid. The hydrochloride salt improves aqueous solubility, making it preferable for in vitro assays .

b. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxyamine (EFLEA)

- Molecular Formula: Not fully specified in evidence.

- Key Feature : Hydroxylamine moiety. Such derivatives are explored in medicinal chemistry for metal-binding or radical-scavenging properties .

a. 1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Role : Ethylene precursor in plants.

- Key Difference: Lacks the benzodioxin ring, limiting aromatic interactions. The amino group enables enzymatic conversion to ethylene, unlike the target compound .

b. Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)

- Structure: Phenolic acid with a propenoic chain.

- Application : Antioxidant and anti-inflammatory agent. The benzodioxin group in the target compound may reduce oxidative metabolism compared to caffeic acid’s catechol moiety .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid, also known by its CAS number 936727-94-5, is a complex organic compound notable for its unique structure combining a cyclopropane ring with a benzodioxin moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 220.22 g/mol. The structural characteristics of the compound contribute to its biological activity, influencing how it interacts with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 936727-94-5 |

| InChI Key | QVXPITFURMQHIV-UHFFFAOYSA-N |

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. Understanding the precise mechanism requires further investigation through biochemical assays and molecular docking studies.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Anticancer Activity

In vitro studies have demonstrated that derivatives of cyclopropane carboxylic acids can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation .

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research on similar compounds has indicated their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

3. Ethylene Biosynthesis Regulation

Recent studies have explored the role of cyclopropane carboxylic acids in regulating ethylene biosynthesis in plants. This regulation is crucial for controlling plant growth and fruit ripening processes . Molecular docking analyses have shown that certain derivatives exhibit strong binding affinities to the enzyme involved in ethylene production (ACO2), suggesting potential applications in agriculture .

Case Studies and Research Findings

Several studies have focused on the biological activity of cyclopropane derivatives:

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various cyclopropane carboxylic acids on HeLa cells. The results indicated that certain derivatives exhibited low IC50 values, highlighting their potential as anticancer agents .

Study 2: Ethylene Production Inhibition

Research involving the docking studies of cyclopropane carboxylic acids against ACO2 showed promising results for inhibiting ethylene production. The binding constants and free energy changes indicated that these compounds could serve as effective inhibitors in agricultural applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Begin with the benzodioxin-6-carboxylic acid core (C₉H₈O₄) and employ cyclopropanation via carbene insertion or transition metal-catalyzed reactions. For example, Hofmann rearrangement under acidic conditions (e.g., HCl at pH 1) can generate cyclopropane intermediates, as seen in analogous systems . Optimize temperature (e.g., room temperature for stability) and solvent polarity to minimize side reactions. Monitor yield via NMR or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodology : Use ¹H/¹³C NMR to confirm the cyclopropane ring (characteristic δ 0.5–2.0 ppm for cyclopropane protons) and benzodioxin aromatic signals. FT-IR verifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₂O₅, exact mass 236.0685) .

Q. What protocols ensure HPLC purity assessment of this compound?

- Methodology : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for ion suppression. Set UV detection at 254 nm (aromatic absorption). Compare retention times against a synthetic standard. Calibrate with ≥95% purity thresholds, as in phenolic compound analyses .

Advanced Research Questions

Q. How does the cyclopropane ring influence electronic properties and reactivity compared to non-cyclopropane analogs?

- Methodology : Perform density functional theory (DFT) calculations to compare electron distribution in the cyclopropane vs. non-strained systems. Experimentally, measure redox potentials via cyclic voltammetry. The cyclopropane’s ring strain may enhance electrophilicity at the carboxylic acid, affecting nucleophilic substitution kinetics . Contrast with benzodioxin derivatives lacking cyclopropane .

Q. How can computational modeling predict biological target interactions, and what validation is required?

- Methodology : Use molecular docking (AutoDock, Schrödinger) with the InChI-derived 3D structure (e.g., InChI=1S/C₁₂H₁₂O₅...) . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with bioactivity assays (e.g., enzyme inhibition) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodology : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For biofilm studies, use confocal microscopy with live/dead staining to quantify activity, as seen in cyclopropane fatty acid research . Perform meta-analysis of dose-response curves to identify outliers or confounding factors (e.g., impurity profiles).

Q. What challenges arise in determining stereochemistry of derivatives, and how are they addressed?

- Methodology : Use X-ray crystallography (if crystals are obtainable) or VCD (vibrational circular dichroism) for absolute configuration. For dynamic systems, employ NOESY NMR to probe spatial proximity of substituents. Compare experimental optical rotations with computational predictions (e.g., TDDFT) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data reported for this compound?

- Methodology : Replicate studies under controlled conditions (e.g., pH, ionic strength). Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Contrast with PubChem data logs for batch-specific variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.